![molecular formula C12H16O5S B14277698 Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate CAS No. 155671-12-8](/img/structure/B14277698.png)
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a methanesulfonyl-oxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ethyl 4-hydroxybenzoate is then subjected to a substitution reaction with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl-oxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methanesulfonyl-oxyethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl-oxyethyl group can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates that interact with biological pathways. The ester group can also undergo hydrolysis to release the active benzoic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the methanesulfonyl-oxyethyl group but shares the benzoate ester structure.
Methyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-{1-[(tosyloxy)ethyl}benzoate: Contains a tosyloxy group instead of a methanesulfonyl-oxyethyl group.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl-oxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
155671-12-8 |
|---|---|
Molecular Formula |
C12H16O5S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 4-(1-methylsulfonyloxyethyl)benzoate |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)11-7-5-10(6-8-11)9(2)17-18(3,14)15/h5-9H,4H2,1-3H3 |
InChI Key |
BRDVCNGDSKJVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


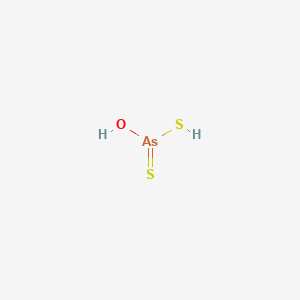
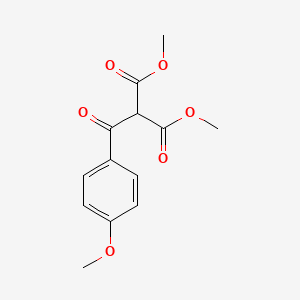
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

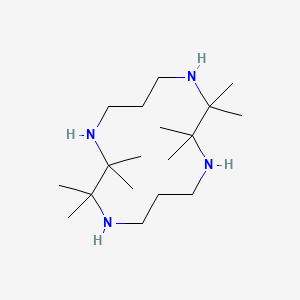
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
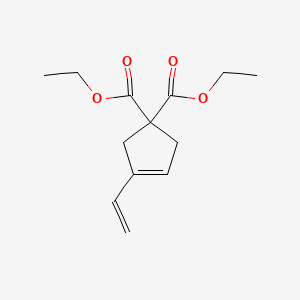
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

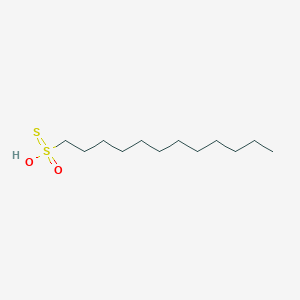

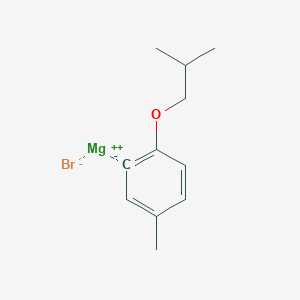
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

